molecular formula C14H12N2O5 B10890952 1-(4-Ethylphenoxy)-2,4-dinitrobenzene

1-(4-Ethylphenoxy)-2,4-dinitrobenzene

Cat. No.: B10890952
M. Wt: 288.25 g/mol
InChI Key: GHZRHXDMDGUINB-UHFFFAOYSA-N
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Description

1-(4-Ethylphenoxy)-2,4-dinitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethyl group attached to a phenoxy ring, which is further substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(4-Ethylphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Ethylphenoxy)-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenoxy)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-2,4-dinitrobenzene
  • 1-(4-Methylphenoxy)-2,4-dinitrobenzene
  • 1-(4-Methoxyphenoxy)-2,4-dinitrobenzene

Uniqueness

1-(4-Ethylphenoxy)-2,4-dinitrobenzene is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

1-(4-ethylphenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C14H12N2O5/c1-2-10-3-6-12(7-4-10)21-14-8-5-11(15(17)18)9-13(14)16(19)20/h3-9H,2H2,1H3

InChI Key

GHZRHXDMDGUINB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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